Product packaging for 6-Octenenitrile, 7-methyl-(Cat. No.:CAS No. 90607-86-6)

6-Octenenitrile, 7-methyl-

Cat. No.: B14363650
CAS No.: 90607-86-6
M. Wt: 137.22 g/mol
InChI Key: NTQCADUFUWOVJN-UHFFFAOYSA-N
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Description

Contextualization within Nitrile Chemistry and Unsaturated Aliphatic Compounds

6-Octenenitrile, 7-methyl-, belongs to the class of unsaturated aliphatic nitriles. This classification places it at the intersection of two significant areas of organic chemistry. The nitrile group (–C≡N) is a versatile functional group that serves as a key building block in the synthesis of a wide array of compounds, including amines, amides, and carboxylic acids. rsc.org The chemistry of nitriles is rich, encompassing reactions like hydrolysis, reduction, and addition reactions, making them valuable intermediates in the production of pharmaceuticals and fine chemicals. researchgate.net

The "unsaturated aliphatic" portion of its name indicates the presence of a carbon-carbon double bond within a non-aromatic, straight-chain or branched carbon skeleton. Unsaturated aliphatic compounds are noted for their reactivity, primarily centered around the double bond, which can undergo various addition reactions. researchgate.netcapes.gov.br The interplay between the nitrile group and the double bond in unsaturated nitriles like 6-Octenenitrile, 7-methyl-, gives rise to unique chemical properties and reactivity patterns, such as conjugate additions (Michael additions). rsc.orgcapes.gov.br Research into unsaturated aliphatic nitriles explores their synthesis, transformations, and applications, which range from polymer science to the development of new catalytic methods. researchgate.netumich.edu The toxicological properties of these compounds are also an area of study, as their metabolism and effects can be influenced by the degree of unsaturation in the molecule. nih.govnih.gov

Nomenclatural Considerations and Structural Isomerism in Research

The nomenclature of octenenitrile derivatives can be complex due to the various possible positions of the double bond and substituent groups, leading to numerous structural isomers. It is crucial to distinguish 6-Octenenitrile, 7-methyl- from its isomers, as they possess distinct properties and applications. Two notable isomers are 6-Octenenitrile, 7-methyl-3-methylene- and 3,7-Dimethyl-6-octenenitrile.

6-Octenenitrile, 7-methyl- : The primary subject, with a straight eight-carbon chain, a nitrile group at position 1, a double bond between carbons 6 and 7, and a methyl group on carbon 7. chemsrc.com

This compound3-methylene- : This isomer features an additional methylene (B1212753) group (=CH₂) at position 3 of the octene chain. thegoodscentscompany.comlookchemicals.comchemspider.com It is an intermediate in the synthesis of other fragrance compounds. google.com

3,7-Dimethyl-6-octenenitrile : Commonly known as citronellyl nitrile, this isomer has a methyl group at position 3 in addition to the one at position 7. chembk.commolbase.comchemspider.com It is widely used in the fragrance industry for its fresh, lemon-like scent and is more stable than its aldehyde analogue, citral. chembk.comprivi.com

The structural differences between these isomers lead to significant variations in their physical and chemical properties, as highlighted in the table below. This isomerism is a key factor in research, particularly in fields like fragrance chemistry, where subtle structural changes can dramatically alter a molecule's scent profile and stability. epo.orgepo.org

Interactive Data Table of Isomer Properties

Property 6-Octenenitrile, 7-methyl- This compound3-methylene- 3,7-Dimethyl-6-octenenitrile (Citronellyl Nitrile)
Molecular Formula C9H15N C10H15N C10H17N
Molecular Weight 137.22 g/mol 149.24 g/mol 151.25 g/mol
CAS Number 90607-86-6 chemsrc.com 26410-85-5 thegoodscentscompany.comlookchemicals.com 51566-62-2 chemspider.comchemsrc.com
Boiling Point Not available 249.4°C at 760mmHg lookchemicals.com 91.5-92°C at 11 Torr chembk.com
Flash Point Not available 110.4°C lookchemicals.com 103°C privi.com
Density Not available 0.851 g/cm³ lookchemicals.com 0.8332 g/cm³ chembk.com

| Common Use | Research | Synthetic Intermediate google.com | Fragrance Ingredient chembk.comthegoodscentscompany.com |

Overview of Key Research Areas and Challenges

Academic and industrial research on 6-Octenenitrile, 7-methyl- and its isomers focuses on several key areas. A primary field is their application as fragrance ingredients, where compounds like citronellyl nitrile are valued for their stability and pleasant citrus notes. chembk.comprivi.comepo.org Research in this area involves the synthesis of novel nitrile derivatives to discover new scent profiles.

Another significant area of research is their role as versatile synthetic intermediates. rsc.org The cyano group can be transformed into other functional groups, making these nitriles valuable starting materials for more complex molecules. beilstein-journals.org Catalytic transformations of unsaturated nitriles, such as hydrocyanation and Michael addition, are actively investigated to develop efficient and selective synthetic methods. rsc.orgumich.edubeilstein-journals.org

Key challenges in this research field include:

Selective Synthesis : Developing catalytic methods that can control the regioselectivity and stereoselectivity of reactions involving unsaturated nitriles is a major hurdle. umich.edubeilstein-journals.org Achieving high yields of a specific isomer without contamination from others is crucial, especially for applications in fragrances and pharmaceuticals.

Catalyst Development : Much research is focused on moving from expensive noble metal catalysts to more abundant and cost-effective base metals, like manganese or iron, for nitrile transformations. rsc.orgresearchgate.net

Understanding Reaction Mechanisms : A deeper understanding of the mechanisms of reactions, such as the activation of unsaturated nitriles by metal complexes, is needed to design more efficient and robust catalytic systems. rsc.orgumich.edu

Material Applications : Exploring the use of aliphatic nitriles as monomers for creating novel polymers and materials is an emerging research direction. For instance, reacting nitriles with sulfur has been shown to produce high-sulfur-content materials with interesting thermomechanical properties. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B14363650 6-Octenenitrile, 7-methyl- CAS No. 90607-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90607-86-6

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

7-methyloct-6-enenitrile

InChI

InChI=1S/C9H15N/c1-9(2)7-5-3-4-6-8-10/h7H,3-6H2,1-2H3

InChI Key

NTQCADUFUWOVJN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCC#N)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 6 Octenenitrile, 7 Methyl 3 Methylene

Mechanistic Studies of Reaction Pathways

Mechanistic studies into molecules with similar functionalities provide a framework for understanding the reaction pathways of 7-methyl-3-methylene-6-octenenitrile. The reactivity is dictated by the interplay between the electronic and steric properties of its functional groups.

Investigation of Carbon-Carbon Double Bond Transformations

The two carbon-carbon double bonds in the molecule exhibit different reactivity profiles. The terminal methylene (B1212753) group (C3=CH₂) is generally more susceptible to electrophilic attack and catalytic hydrogenation than the more sterically hindered, electron-rich internal double bond (C6=C(CH₃)₂).

Transformations can include:

Electrophilic Addition: Reactions with electrophiles like hydrogen halides (HX) or halogens (X₂) would likely proceed preferentially at the less substituted C3=CH₂ bond, following Markovnikov's rule where applicable.

Oxidative Cleavage: Ozonolysis or permanganate (B83412) oxidation can cleave the double bonds, yielding different ketone or aldehyde fragments depending on the bond cleaved and the workup conditions.

Cycloaddition Reactions: The double bonds can act as dienophiles in Diels-Alder reactions, although their reactivity would be influenced by the electron-withdrawing nature of the nearby nitrile group. The nitrile group itself can participate in various cycloaddition reactions. researchgate.netmasterorganicchemistry.comlibretexts.org

Reactivity of the Nitrile Functional Group and Interconversions

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom. researchgate.netlibretexts.org

Key reactions include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to an amide and then to a carboxylic acid. libretexts.orgchemistrysteps.comchemistrysteps.comlumenlearning.com The mechanism involves protonation of the nitrogen (in acid) or hydroxide (B78521) attack on the carbon (in base), followed by the addition of water. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgchemistrysteps.com The choice of catalyst and conditions is crucial to prevent the formation of secondary and tertiary amines. bme.hubme.hu

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org

The unique electronic properties of the nitrile group, including its nucleophilic nitrogen atom and electrophilic carbon center, allow it to participate in a wide range of organic reactions. researchgate.net

Elucidation of Stereoselective and Chemoselective Reaction Mechanisms

Chemoselectivity is paramount when multiple functional groups are present. In 7-methyl-3-methylene-6-octenenitrile, a reaction could selectively target one of the two C=C bonds or the C≡N group.

Chemoselectivity: Catalytic hydrogenation can be tuned to achieve high chemoselectivity. For instance, certain iridium-based catalysts have been shown to selectively reduce α,β-unsaturated C=C bonds in the presence of other non-conjugated alkenes. nih.gov This principle of selective activation suggests that conditions could be found to hydrogenate the C3=CH₂ bond while leaving the C6=C(CH₃)₂ and C≡N groups intact. Conversely, catalysts and conditions exist that favor the reduction of the nitrile group over the alkene functionalities. bme.hubme.hu

Stereoselectivity: Stereoselectivity becomes a factor in reactions that create new chiral centers. For example, the addition of a reagent across the C3=CH₂ bond would convert the C3 carbon into a stereocenter. The use of chiral catalysts or reagents can induce asymmetry, leading to the preferential formation of one enantiomer over the other. In conjugate addition reactions involving α,β-unsaturated nitriles, high levels of stereocontrol can be achieved. duq.edu

Catalytic Transformations and Derivatizations

Catalysis offers powerful tools for the selective transformation of unsaturated nitriles, enabling the synthesis of valuable derivatives like saturated nitriles, amines, and isomeric olefins.

Selective Hydrogenation of Unsaturated Nitriles (e.g., 3,7-Dimethyl-6-octenenitrile)

The selective hydrogenation of unsaturated nitriles is a critical industrial process. The primary challenge is to control the reaction to yield the desired product, whether it be a saturated nitrile, an unsaturated amine, or a saturated amine. Using 3,7-dimethyl-6-octenenitrile (citronellyl nitrile) as an example, different catalytic systems can be employed to achieve specific outcomes.

The goal is often the reduction of the nitrile to a primary amine, which can be complicated by the formation of secondary and tertiary amine byproducts. bme.hu Heterogeneous catalysts based on metals like palladium, nickel, cobalt, and rhodium are commonly used. bme.hubme.hu Additives such as ammonia (B1221849) or the use of specific solvents can help suppress the formation of secondary amines. bme.hu

Conversely, conditions can be optimized to selectively hydrogenate the carbon-carbon double bond while preserving the nitrile group. Iridium N,P ligand complexes, when activated by a base, have been found to be highly effective for the conjugate reduction of α,β-unsaturated nitriles, leaving other C=C bonds in the molecule untouched. nih.gov

Table 1: Catalytic Systems for Selective Hydrogenation of Unsaturated Nitriles
Catalyst SystemSubstrate TypePrimary ProductKey ConditionsSelectivity Notes
Unsupported Nanoporous Palladium (PdNPore)Various NitrilesPrimary AminesLow H₂ pressure, low temperatureHigh activity and selectivity for primary amines without additives. rsc.org
Base-activated Iridium N,P Complexesα,β-Unsaturated NitrilesSaturated NitrilesH₂, N,N-diisopropylethylamineExcellent enantioselectivity; selectively reduces the conjugated C=C bond. nih.gov
Polysilane/SiO₂-supported PalladiumVarious NitrilesPrimary AminesContinuous-flow, mild conditionsQuantitative conversion to primary amine salts; catalyst is long-lasting. nih.gov
Atomically Dispersed Pd Clusters (Pdₙ/ND@G)Various NitrilesPrimary AminesTransfer hydrogenation, mild conditionsHigh selectivity (>98%) towards primary amines. nih.gov
Atomically Dispersed Pd Single Atoms (Pd₁/ND@G)Various NitrilesSecondary AminesTransfer hydrogenation, mild conditionsHigh selectivity (>98%) towards secondary amines. nih.gov

Catalytic Isomerization Reactions of Octenenitrile Derivatives

The positional isomerization of carbon-carbon double bonds is an atom-economical reaction that can be used to synthesize more valuable or thermodynamically stable isomers. researchgate.net In octenenitrile derivatives, catalysts can induce the migration of double bonds along the carbon chain.

For a molecule like 7-methyl-3-methylene-6-octenenitrile, isomerization could lead to several different products. The terminal double bond could migrate to form an internal, more substituted alkene. The internal double bond at C6 could also shift its position. Such reactions are often catalyzed by transition metal complexes, including those of rhodium, ruthenium, palladium, and iridium. The mechanism typically involves the reversible addition of a metal-hydride species across the double bond, followed by elimination to form a new double bond at a different position.

Recent research has demonstrated sophisticated control over isomerization. For instance, a single cation-responsive iridium catalyst can be used to selectively produce either of two different internal alkene isomers from a terminal one, simply by the addition or omission of a sodium salt.

Table 2: Catalytic Systems for Isomerization of Olefins and Derivatives
Catalyst SystemSubstrate TypeTransformationKey Features
Ni(0) and Phosphine (B1218219) Complexes in Ionic Liquids2-methyl-3-butenenitrileIsomerization to 3-pentenenitrileBiphasic system allows for catalyst immobilization and reuse. chemistrysteps.com
Iridium Pincer-Crown Ether Complexes1-Butene DerivativesSelective isomerization to 2-alkenes or 3-alkenesSelectivity is controlled by the presence or absence of Na⁺ ions.
Photochemical Dual Catalyst System (e.g., Co-based)Conjugated, Internal AlkenesContra-thermodynamic isomerization to terminal alkenesProceeds under photochemical irradiation to form less stable isomers.
Pincer-based Ru-H Complexesα,β-Unsaturated Nitriles1,4-hydride transfer to form keteniminatesEnables subsequent C-C coupling reactions. umich.edu

Functional Group Metathesis Reactions involving Nitrile Substrates

While specific studies on the functional group metathesis of 6-octenenitrile, 7-methyl-3-methylene- are not extensively documented, the reactivity of unsaturated nitriles in metathesis reactions provides a framework for understanding its potential transformations. Olefin metathesis is a powerful tool in organic synthesis that allows for the rearrangement of carbon-carbon double bonds. The presence of a nitrile group can influence the catalytic activity, often requiring robust catalyst systems.

For unsaturated nitriles with the general formula CH₂=CH[CH₂]ₙCN, tungsten-based catalyst systems, such as tungsten hexachloride-tetramethyltin, have been shown to facilitate metathesis. rsc.org The reactivity in these systems is dependent on the distance between the nitrile group and the double bond. rsc.org It has been observed that a switch from terminal to internal olefins in cross-metathesis reactions with nitrile-functionalized partners can lead to higher conversion rates. daneshyari.com This is a relevant consideration for this compound3-methylene-, which possesses both an internal and a terminal double bond.

Cross-metathesis reactions of unsaturated nitriles with various olefins, catalyzed by ruthenium-based catalysts like Grubbs' catalysts, have been successfully employed to synthesize α,β-unsaturated nitriles of interest in various industries. researchgate.netqub.ac.uk These reactions demonstrate the feasibility of modifying the carbon skeleton of unsaturated nitriles while retaining the nitrile functionality.

Ring-closing metathesis (RCM) is another important application of this reaction type, allowing for the synthesis of cyclic compounds. acs.orgorganic-chemistry.org While direct RCM of this compound3-methylene- has not been reported, the presence of two double bonds in the molecule suggests its potential as a substrate for intramolecular cyclization via RCM to form novel cyclic nitriles, provided a suitable diene can be formed through a prior reaction step. The efficiency of such a reaction would likely depend on the catalyst used and the conformational preferences of the substrate.

The table below summarizes the types of metathesis reactions that unsaturated nitriles can undergo, which could be applicable to this compound3-methylene-.

Metathesis Reaction TypeDescriptionPotential Application to this compound3-methylene-
Self-Metathesis Reaction between two identical unsaturated nitrile molecules to form a symmetrical dinitrile and a symmetrical alkene.Dimerization to form a C20 dinitrile.
Cross-Metathesis Reaction between an unsaturated nitrile and another olefin to create new unsaturated products.Reaction with other olefins to introduce new functional groups or modify the side chain.
Ring-Closing Metathesis (RCM) Intramolecular reaction of a diene to form a cyclic olefin.Potential for intramolecular cyclization if the molecule can be derivatized into a suitable diene.
Ring-Opening Metathesis Polymerization (ROMP) Polymerization of cyclic olefins to form polymers.Not directly applicable unless the molecule is first converted to a cyclic olefin.

Exploration of Derivatization and Functionalization Strategies

The unique structural features of this compound3-methylene-, namely the nitrile group and two carbon-carbon double bonds, offer multiple sites for derivatization and functionalization. These reactions can lead to a diverse range of compounds with potential applications in various fields of chemistry.

Alkylation and Other Carbon-Carbon Bond Forming Reactions

The nitrile group in this compound3-methylene- can be utilized in various carbon-carbon bond-forming reactions. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.

One common reaction is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the nitrile. This reaction initially forms an imine salt, which upon hydrolysis, yields a ketone. This provides a straightforward method for introducing an alkyl or aryl group and converting the nitrile into a carbonyl functionality.

The α-protons to the nitrile group are acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then act as a nucleophile in alkylation reactions with alkyl halides, allowing for the introduction of alkyl substituents at the position adjacent to the nitrile. This strategy can be used to further elaborate the carbon skeleton of the molecule.

The table below outlines potential alkylation and related reactions for this compound3-methylene-.

Reaction TypeReagentsProduct Type
Addition of Grignard Reagents 1. RMgX 2. H₃O⁺Ketone
Addition of Organolithium Reagents 1. RLi 2. H₃O⁺Ketone
α-Alkylation 1. Strong Base (e.g., LDA) 2. RXα-Substituted Nitrile
Thorpe-Ziegler Reaction Strong BaseCyclic β-ketonitrile (for dinitriles)

Cyclization Reactions to Form Heterocyclic Compounds

The nitrile group is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve the participation of the nitrile nitrogen as a nucleophile or the entire nitrile group as a building block in cyclization cascades.

For instance, nitriles can react with diols or amino alcohols in the presence of an acid catalyst to form oxazolines or imidazolines, respectively. The double bonds in this compound3-methylene- could also participate in intramolecular cyclization reactions. For example, under acidic conditions, the double bond could be protonated to generate a carbocation, which could then be attacked by the nitrile nitrogen to form a cyclic imine. Subsequent hydrolysis would lead to a cyclic ketone.

Furthermore, [3+2] cycloaddition reactions of the nitrile group with 1,3-dipoles, such as azides, can lead to the formation of five-membered heterocyclic rings like tetrazoles. The reactivity of the double bonds also allows for cycloaddition reactions. For example, a 1,3-dipolar cycloaddition of a nitrile oxide with one of the alkene moieties would form an isoxazoline (B3343090) ring. mdpi.com

The structural similarity of this compound3-methylene- to citronellal (B1669106) suggests that it may undergo similar cyclization reactions. Citronellal is known to cyclize to form isopulegol. Analogously, the nitrile derivative could potentially undergo an intramolecular ene-type reaction or a Prins-type cyclization to form cyclic nitrile products.

The following table summarizes potential cyclization reactions to form heterocyclic compounds from this compound3-methylene-.

Reaction TypeReagents/ConditionsHeterocyclic Product
Ritter Reaction Alcohol/Alkene, Strong AcidN-Substituted Amide
[3+2] Cycloaddition Azide (e.g., NaN₃)Tetrazole
Intramolecular Cycloaddition Acid or Lewis Acid CatalystCyclic Imines/Ketones
1,3-Dipolar Cycloaddition Nitrile OxideIsoxazoline

Advanced Characterization and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of different nuclei, a detailed map of the chemical environment and connectivity of atoms within the 6-octenenitrile, 7-methyl- molecule can be constructed. While specific experimental data for 6-Octenenitrile, 7-methyl- is not widely available in public-domain literature, the expected spectral features can be predicted based on its known structure and general principles of NMR spectroscopy.

Proton NMR (¹H-NMR) for Structural Confirmation

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 6-octenenitrile, 7-methyl-, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the protons of the methyl groups, the methylene (B1212753) groups, the methine proton, and the vinyl protons. The chemical shift (δ) of these protons would be influenced by their proximity to the electron-withdrawing nitrile group and the double bond. The multiplicity of each signal, governed by spin-spin coupling, would reveal the number of adjacent protons, thus confirming the connectivity of the carbon chain. For instance, the protons of the two methyl groups attached to C7 would likely appear as a doublet due to coupling with the single proton on C7.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. A ¹³C-NMR spectrum of 6-octenenitrile, 7-methyl- would display a unique signal for each of its nine carbon atoms. The chemical shifts would be characteristic of the functional groups present: the nitrile carbon would appear significantly downfield, while the sp² carbons of the double bond would resonate in the olefinic region. The sp³ hybridized carbons of the alkyl chain and methyl groups would be found in the upfield region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Mass Spectrometry (MS) and Chromatographic Separations

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry, they provide a powerful tool for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. imist.ma In a GC-MS analysis of a sample containing 6-octenenitrile, 7-methyl-, the gas chromatograph separates the compound from any impurities based on their boiling points and interactions with the stationary phase of the GC column. resolvemass.ca The retention time of the compound is a characteristic property under specific chromatographic conditions.

As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. nist.gov The mass spectrum of 6-octenenitrile, 7-methyl- would show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions characteristic of its structure. By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed with a high degree of confidence. imist.ma The purity of the sample can be determined from the gas chromatogram by comparing the peak area of 6-octenenitrile, 7-methyl- to the total area of all peaks.

Table 1: Illustrative GC-MS Data for Purity Assessment

Retention Time (min) Compound Identity Peak Area (%)
8.52 6-Octenenitrile, 7-methyl- 99.5
7.98 Impurity A 0.3

High-Performance Liquid Chromatography (HPLC) and Two-Dimensional Liquid Chromatography (2D-LC) for Mixture Analysis

For less volatile compounds or complex mixtures, high-performance liquid chromatography (HPLC) is the separation method of choice. chromatographyonline.com While 6-octenenitrile, 7-methyl- is volatile and well-suited for GC, HPLC could be employed for the analysis of reaction mixtures or formulations where other non-volatile components are present. The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

In highly complex samples, one-dimensional HPLC may not provide sufficient resolution. In such scenarios, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced peak capacity and resolving power. researchgate.netamericanpharmaceuticalreview.com In a 2D-LC system, fractions from the first dimension of separation are transferred to a second column with a different separation mechanism (orthogonality), providing a more detailed separation of the mixture. mdpi.com This technique is particularly valuable for the analysis of complex natural product extracts or industrial formulations where numerous components may co-elute in a single-dimension separation. chromatographyonline.com

Table 2: Compound Names Mentioned in the Article

Compound Name

Other Spectroscopic and Diffraction Methods

Beyond nuclear magnetic resonance (NMR) and mass spectrometry (MS), a suite of other analytical techniques provides complementary data for a full structural and physical characterization of "6-Octenenitrile, 7-methyl-".

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. acenet.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. acenet.edu An IR spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber in cm⁻¹), provides a unique "fingerprint" of the molecule. vscht.cz

For "6-Octenenitrile, 7-methyl-", the IR spectrum is characterized by several key absorption bands that confirm the presence of its principal functional groups: the nitrile group (C≡N) and the carbon-carbon double bond (C=C), as well as the aliphatic hydrocarbon backbone.

Key Research Findings:

Computational studies and spectral databases for the closely related synonym, citronellyl nitrile, indicate the most significant vibrational modes. The nitrile group (–C≡N) exhibits a characteristic stretching vibration in the region of 2260-2222 cm⁻¹, which is a weak but sharp absorption. Another study, using computed IR spectra, identified the –CN stretch for citronellyl nitrile specifically near 2,265 cm⁻¹.

The presence of the carbon-carbon double bond within the octene chain gives rise to distinct absorption bands. The C=C stretching vibration typically appears in the 1680-1640 cm⁻¹ region. Additionally, the stretching vibrations of the C-H bonds attached to the double bond (=C-H) are expected at slightly higher frequencies than those of saturated C-H bonds, generally in the 3100-3000 cm⁻¹ range.

The aliphatic portions of the molecule, including the methyl and methylene groups, are identified by their C-H stretching and bending vibrations. The C-H stretching vibrations for these sp³-hybridized carbons are typically observed in the 3000-2840 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for 6-Octenenitrile, 7-methyl-

Wavenumber (cm⁻¹)Functional GroupType of VibrationIntensity
~2245 - 2265Nitrile (C≡N)StretchingWeak to Medium
~3010 - 3080Alkene (=C-H)StretchingMedium
~2850 - 2970Alkane (C-H)StretchingStrong
~1640 - 1680Alkene (C=C)StretchingVariable, often weak
~1450 - 1470Alkane (CH₂)Bending (Scissoring)Medium
~1375 - 1385Alkane (CH₃)Bending (Rocking)Medium

This table is generated based on typical IR absorption ranges for the respective functional groups and data from spectral databases.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By passing X-rays through a single crystal, a diffraction pattern is generated, which can be mathematically analyzed to produce a detailed model of the crystal lattice and the molecular structure within it. nih.gov

For "6-Octenenitrile, 7-methyl-", there is a notable absence of publicly available X-ray diffraction data. This is primarily because the compound exists as a liquid at room temperature and standard atmospheric pressure. bohrium.com Single-crystal X-ray diffraction requires a solid, well-ordered crystal, which would necessitate low-temperature crystallization of the compound. To date, no such studies detailing the successful crystallization and subsequent X-ray analysis of "6-Octenenitrile, 7-methyl-" have been published in scientific literature.

In some industrial applications, related compounds within fragrance mixtures have been described as "X-ray amorphous," indicating a lack of long-range crystalline order. researchgate.net While this does not directly describe the pure compound, it suggests that achieving a crystalline state suitable for XRD may be challenging. Without experimental diffraction data, the precise solid-state packing and intermolecular interactions of "6-Octenenitrile, 7-methyl-" remain unelucidated.

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature or time. researchgate.net Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and complementary thermal analysis methods for assessing purity and thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This technique is highly effective for determining thermal transitions such as melting point, glass transition temperature, and crystallization events. For a pure substance, a sharp melting endotherm is expected. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point, allowing for purity estimation.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability of the compound and its decomposition profile. The onset temperature of mass loss is a key indicator of the temperature at which the material begins to degrade.

Research Findings and Applications:

For "6-Octenenitrile, 7-methyl-", a TGA analysis would be expected to show thermal stability up to a certain temperature, followed by a significant mass loss corresponding to its boiling point and subsequent decomposition at higher temperatures. A DSC analysis would be instrumental in determining its melting point if the compound can be solidified at low temperatures, and in observing any other phase transitions. The combination of TGA and DSC would provide a comprehensive thermal profile, essential for understanding its stability during storage and in various applications.

Interactive Data Table: Expected Thermal Analysis Data for 6-Octenenitrile, 7-methyl-

Analytical TechniqueProperty MeasuredExpected Information
Differential Scanning Calorimetry (DSC) Heat FlowMelting Point (if solidifiable), Glass Transition, Enthalpy of Fusion
Thermogravimetric Analysis (TGA) Mass ChangeOnset of Decomposition, Thermal Stability Range, Boiling Point

This table outlines the expected information that would be obtained from a thermal analysis of the compound.

Computational and Theoretical Chemistry Studies on 6 Octenenitrile, 7 Methyl 3 Methylene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and reactivity of molecules. mdpi.comnih.gov It is frequently employed to map out reaction pathways, identify transition states, and calculate activation energies, thereby elucidating reaction mechanisms. nih.gov For a molecule like 6-Octenenitrile, 7-methyl-3-methylene-, DFT could be used to study various potential reactions, such as cycloadditions, electrophilic additions to the double bonds, or reactions involving the nitrile group. However, at present, there are no specific studies in the scientific literature that apply DFT to understand the reaction mechanisms of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the conformational landscape and dynamic behavior of molecules.

Conformational Analysis and Stereochemical Preferences

The flexible acyclic structure of this compound3-methylene- suggests that it can adopt multiple conformations. Conformational analysis, using molecular mechanics or quantum chemical methods, would be necessary to identify the low-energy conformers and understand the energetic barriers between them. Such studies would also be crucial for determining any stereochemical preferences in its reactions. There is currently no published research detailing the conformational analysis or stereochemical preferences of this nitrile.

Reaction Pathway Simulations and Transition State Identification

Simulating reaction pathways and identifying the corresponding transition states are key to understanding the kinetics and mechanisms of chemical reactions. fu-berlin.de For this compound3-methylene-, this would involve computationally modeling the approach of a reactant and mapping the potential energy surface to locate the transition state structure. This would provide valuable information about the feasibility and selectivity of different reaction channels. As with other computational aspects, specific studies on the reaction pathway simulations and transition state identification for this compound are not available.

Prediction of Reactivity and Selectivity

The prediction of reactivity and selectivity is a major goal of computational chemistry. By analyzing the electronic structure, including frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, it is possible to predict how a molecule will react with different reagents. For this compound3-methylene-, with its multiple reactive sites (two carbon-carbon double bonds and a nitrile group), computational methods could predict whether a reaction is likely to be kinetically or thermodynamically controlled and what the major products would be. Without specific computational data, any predictions on the reactivity and selectivity of this compound would be purely speculative.

Theoretical Insights into Catalytic Processes and Intermediates

The synthesis of α,β-unsaturated nitriles such as this compound3-methylene- often involves complex catalytic processes. Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these reactions, identifying key intermediates, and understanding the role of the catalyst.

A common route to such nitriles is the hydrocyanation of dienes or alkynes, often catalyzed by transition metals like nickel. mdpi.com DFT calculations can map out the entire reaction pathway, starting from the coordination of the reactants to the metal center, through oxidative addition, migratory insertion, and finally, reductive elimination to yield the nitrile product. mdpi.com For a hypothetical nickel-catalyzed synthesis of this compound3-methylene-, computational studies could predict the relative energies of various intermediates and transition states.

For instance, in the hydrocyanation of a related diene, theoretical calculations have shown that the formation of linear versus branched nitrile products is determined by the energy barriers of the corresponding transition states. mdpi.com A similar approach for this compound3-methylene- would involve modeling the intermediates and transition states for the formation of the desired product versus other potential isomers.

Below is a hypothetical data table illustrating the kind of insights that could be gained from a DFT study on a nickel-catalyzed hydrocyanation to form this compound3-methylene-.

Intermediate/Transition StateDescriptionRelative Free Energy (kcal/mol)
Reactants Catalyst + Substrate0.0
TS1 Oxidative Addition of HCN+15.2
Int1 Hydrido-cyano-nickel complex-5.6
TS2 Alkene Insertion (leading to desired product)+22.5
Int2 Alkyl-nickel intermediate+8.3
TS3 Reductive Elimination+18.9
Products Catalyst + this compound3-methylene--12.7

Note: This table is illustrative and based on typical values found in computational studies of similar reactions.

Furthermore, theoretical studies can investigate metal-free catalytic systems. For example, the dehydration of amides to form nitriles can be catalyzed by reagents like trifluoroacetic anhydride (B1165640) (TFAA) and pyridine (B92270). mdpi.com DFT calculations have been used to show how these catalysts work in synergy to lower the activation energy of the reaction. mdpi.com Such studies provide a deep understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and developing more efficient catalysts. mdpi.comresearchgate.net

Computational Approaches for Rational Derivatization Design

Computational chemistry is a cornerstone of rational derivatization design, enabling the prediction of properties and biological activities of novel molecules before their synthesis. nih.gov For a compound like this compound3-methylene-, which may have applications in areas like fragrances, computational methods can guide the design of derivatives with improved or specific characteristics. mdpi.comresearchgate.net

Computer-Aided Molecular Design (CAMD) integrates property prediction models to design molecules with a desired set of attributes. mdpi.comresearchgate.net For fragrance molecules, these attributes can include specific odor characteristics, volatility (related to vapor pressure and diffusion coefficient), and stability. researchgate.net Machine learning models, trained on datasets of known fragrance molecules, can be used to predict the odor profile of a new molecule based on its structural features. mdpi.comresearchgate.net

For the rational design of derivatives of this compound3-methylene-, a typical workflow would involve:

Defining Target Properties: Identifying the desired characteristics of the new derivatives (e.g., enhanced floral scent, lower volatility).

Generating Virtual Libraries: Creating a library of virtual molecules by systematically modifying the structure of the parent compound.

Property Prediction: Using computational models (e.g., Quantitative Structure-Activity Relationship - QSAR, machine learning) to predict the properties of the virtual molecules. nih.gov

Screening and Selection: Identifying the most promising candidates from the virtual library for synthesis and experimental validation.

The following table illustrates how computational methods can be used to screen a virtual library of derivatives of this compound3-methylene- for desired fragrance properties.

DerivativeModificationPredicted Odor ProfilePredicted Vapor Pressure (Pa)
Parent -Citrus, Green25.3
Deriv-1 Addition of a hydroxyl groupFloral, Sweet15.8
Deriv-2 Isomerization of the double bondWoody, Earthy24.9
Deriv-3 Addition of a methyl groupFruity, Sharp30.1

Note: This table is illustrative. The predicted properties are hypothetical and serve to demonstrate the application of computational design.

These computational approaches significantly accelerate the discovery and development of new molecules by focusing synthetic efforts on the most promising candidates, thereby saving time and resources. biorxiv.org

Advanced Applications in Materials Science and Chemical Synthesis

Polymerization and Advanced Material Applications

While no specific studies on the polymerization of 6-Octenenitrile, 7-methyl- were found, its chemical structure suggests potential for incorporation into polymeric materials.

Incorporation into Functionalized Copolymers for Specialty Coatings

The presence of a terminal double bond in 6-Octenenitrile, 7-methyl- would theoretically allow it to act as a monomer or comonomer in addition polymerization reactions. Incorporation of the nitrile group could impart specific properties to a copolymer, such as improved adhesion, chemical resistance, and thermal stability, which are desirable characteristics for specialty coatings. The methyl branching might also influence the polymer's physical properties, such as its glass transition temperature and solubility.

Investigations into Cationic Polymerization to Form Polymeric Derivatives

The alkene functional group in 6-Octenenitrile, 7-methyl- could potentially undergo cationic polymerization. nih.gov In this type of polymerization, a cationic initiator would react with the double bond to form a carbocation, which would then propagate by reacting with other monomer units. The resulting polymer would have a polyethylene-like backbone with pendant nitrile-containing groups. The specific conditions and catalyst systems required for such a polymerization would need to be determined experimentally.

Contributions to Catalysis and Organic Synthesis

The dual functionality of 6-Octenenitrile, 7-methyl- suggests it could serve as a substrate or building block in various catalytic and synthetic processes.

Role as Substrates in Homogeneous and Heterogeneous Catalysis

The carbon-carbon double bond and the nitrile group can both participate in catalytic transformations. For instance, the alkene moiety could be a substrate for hydrogenation, hydroformylation, or epoxidation reactions, catalyzed by transition metal complexes in either homogeneous or heterogeneous systems. researchgate.net The nitrile group could undergo hydrolysis to form a carboxylic acid or reduction to form an amine, both of which are valuable transformations in organic synthesis.

Utility as Key Building Blocks in Complex Molecule Synthesis

Molecules containing both alkene and nitrile functionalities are valuable building blocks in the synthesis of more complex molecules. semanticscholar.orgnih.gov The nitrile group can be converted to various other functional groups, and the double bond allows for the construction of carbon-carbon bonds through reactions like olefin metathesis or Heck coupling. This versatility makes such compounds useful starting materials for the synthesis of natural products and pharmaceuticals.

Development of Novel Chemical Intermediates and Synthons

Through selective chemical modifications, 6-Octenenitrile, 7-methyl- could be transformed into a variety of novel chemical intermediates and synthons. For example, selective oxidation of the double bond could yield an epoxide or a diol, while maintaining the nitrile functionality. Conversely, reactions at the nitrile group could provide access to amides, amines, or carboxylic acids, with the alkene available for subsequent transformations. These new bifunctional molecules could then be used in the synthesis of a wide range of target structures.

Q & A

Q. What are the established synthetic routes for 7-methyl-6-octenenitrile, and what key parameters influence yield and purity?

Methodological Answer: Synthetic routes typically involve nitrile formation via dehydration of oximes or cyanation of alkenes. Key parameters include:

  • Catalyst selection : Use of palladium catalysts for cyanation or acidic conditions for dehydration .
  • Temperature control : Optimal ranges (e.g., 80–120°C) to avoid side reactions like polymerization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the compound. Validate purity via GC-MS or HPLC (>95% purity threshold) .

Q. How can researchers validate the identity and purity of 7-methyl-6-octenenitrile using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis : Compare experimental 1H^1H and 13C^{13}C NMR shifts with literature data. For example, the nitrile group (C≡N\text{C≡N}) appears at ~120 ppm in 13C^{13}C NMR. Use deuterated solvents (CDCl₃) to avoid interference .
  • GC-MS : Match retention times and fragmentation patterns with NIST database entries. The molecular ion peak (M+M^+) should align with the molecular weight (137.18 g/mol) .
  • IR Spectroscopy : Confirm the C≡N\text{C≡N} stretch at ~2240 cm⁻¹ .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of 7-methyl-6-octenenitrile in Diels-Alder reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient alkene reactivity. Software like Gaussian or ORCA can model transition states .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics. Compare activation energies (EaE_a) with experimental data .
  • Validation : Cross-reference computational results with experimental yields and stereochemical outcomes (e.g., endo vs. exo selectivity) .

Q. How should researchers address discrepancies in reported spectral data for 7-methyl-6-octenenitrile across studies?

Methodological Answer:

  • Critical Analysis : Compare experimental conditions (e.g., solvent, temperature) that may shift NMR peaks or affect GC-MS retention times .
  • Calibration Checks : Use internal standards (e.g., TMS for NMR, alkanes for GC-MS) to ensure instrument accuracy .
  • Data Reproducibility : Replicate experiments under cited conditions. If inconsistencies persist, publish a corrigendum or contact original authors for raw data .

Q. What strategies optimize the stability of 7-methyl-6-octenenitrile under varying storage conditions?

Methodological Answer:

  • Degradation Studies :
    • Thermal Stability : Store at 4°C under inert gas (N₂/Ar) to prevent oxidation. Monitor decomposition via periodic GC-MS .
    • Light Sensitivity : Use amber vials to avoid photolytic cleavage of the nitrile group .
  • Additive Screening : Introduce radical scavengers (e.g., BHT) at 0.1–1.0 wt% to inhibit polymerization .

Q. How can researchers integrate conflicting literature reports on the compound’s biological activity?

Methodological Answer:

  • Meta-Analysis : Use PRISMA guidelines to systematically review studies, highlighting variables like assay type (e.g., cytotoxicity vs. enzyme inhibition) .
  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., IC₅₀ measurements in triplicate) .
  • Mechanistic Studies : Employ knock-out models (e.g., CRISPR) to isolate pathways affected by the compound .

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